2,4-Dichlorophenoxyacetic acid
Overview
Description
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide used for controlling broad-leaved weeds . It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues . It is a white to yellow crystalline powder with a slight phenolic odor .
Synthesis Analysis
Photocatalytic degradation of 2,4-D has been studied using a TiO2 modified catalyst . A recirculation type photocatalytic reactor was developed to treat 2,4-D using chitosan-TiO2 beads prepared via impregnation method under UV light .Molecular Structure Analysis
The molecular structure of 2,4-D is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The photocatalytic degradation of 2,4-D by a TiO2 modified catalyst follows pseudo first-order kinetics under UV irradiation . The intermediates were identified using LCMS analysis .Physical And Chemical Properties Analysis
2,4-D is a white to yellow crystalline powder . It has a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg . It is soluble in water up to 900 mg/L .Scientific Research Applications
Herbicide Toxicity and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D) is primarily used as a herbicide in agricultural and urban activities for pest control. A scientometric review conducted by Zuanazzi, Ghisi, and Oliveira (2020) in "Chemosphere" highlighted the toxicological and mutagenic research developments related to 2,4-D. This study emphasized the focus on occupational risk, neurotoxicity, herbicide resistance or tolerance, and the impact on non-target aquatic species. It suggests future research in 2,4-D toxicology and mutagenicity will likely concentrate on molecular biology, specifically gene expression, human or vertebrate bioindicator exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Water Contamination and Removal Strategies
Abigail, Samuel, Needhidasan, and Ramalingam (2017) in "Clean Technologies and Environmental Policy" discussed the toxicity of 2,4-D to humans and animals and its potential for water contamination. The study reviews various methods employed for the removal of 2,4-D from contaminated water bodies, indicating a need for more efficient removal technologies due to the problematic nature of 2,4-D water contamination (Abigail et al., 2017).
Phytoremediation Enhancement
Germaine, Liu, Cabellos, Hogan, Ryan, and Dowling (2006) in "FEMS Microbiology Ecology" described the use of bacterial endophytes in enhancing the phytoremediation of 2,4-D. The inoculation of plants with a genetically tagged bacterial endophyte capable of degrading 2,4-D demonstrated increased removal of the herbicide from soil and prevention of its accumulation in plant tissues. This indicates the potential of using bacterial endophytes in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).
Molecular Action Mode as a Herbicide
Song (2014) in the "Journal of Integrative Plant Biology" explored the molecular action mode of 2,4-D as an herbicide. This herbicide, which has been used for over 60 years, acts by mimicking natural auxin at the molecular level in dicots, leading to abnormal growth, senescence, and plant death. Insights into the physiological processes, perception, and signal transduction under 2,4-D treatment were provided, emphasizing its selective impact on dicots (Song, 2014).
Biotransformation in Human Liver
The role of cytochrome P450 3A4 in the metabolism of 2,4-D was investigated by Mehmood, Williamson, Kelly, and Kelly (1996) in "Environmental Toxicology and Pharmacology." Their study revealed that 2,4-dichlorophenol is the primary product of 2,4-D metabolism in human liver, indicating the significant involvement of cytochrome P450 3A4 in its biotransformation. This finding contributes to our understanding of how 2,4-D is metabolized in the human body, particularly in the liver (Mehmood et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3, Array | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
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Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
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Record name | 2,4-dichlorophenoxyacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,4-dichlorophenoxyacetic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt) | |
Record name | 2,4-D [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020442 | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide] | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
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Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |
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Record name | 2,4-D | |
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Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
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Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
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Record name | 2,4-D | |
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Boiling Point |
Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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Record name | 2,4-D | |
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Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05% | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
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Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-D | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism., Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants., Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ..., 2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4-Dichlorophenoxyacetic acid | |
Color/Form |
White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene | |
CAS RN |
94-75-7 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (2,4-Dichlorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-75-7 | |
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Record name | 2,4-D [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hedonal | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2925 | |
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Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.147 | |
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Record name | 2,4-D | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577AQ9262 | |
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Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, (2,4-dichlorophenoxy)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AG682428.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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